4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
4-{[(E)-(5-Bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by two distinct aryl substituents: a (5-bromo-2-methoxyphenyl)methylideneamino group at position 4 and a 4-tert-butylphenyl group at position 5 of the triazole ring. The bromo and methoxy substituents on the phenyl ring introduce steric bulk and electron-withdrawing/donating effects, respectively, while the tert-butyl group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C20H21BrN4OS |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21BrN4OS/c1-20(2,3)15-7-5-13(6-8-15)18-23-24-19(27)25(18)22-12-14-11-16(21)9-10-17(14)26-4/h5-12H,1-4H3,(H,24,27)/b22-12+ |
InChI Key |
CGUCMZYRDIPULM-WSDLNYQXSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) accelerate Schiff base formation but may complicate purification. Ethanol and acetic acid balance reactivity and practicality, yielding purer products.
Catalytic Additives
-
p-Toluenesulfonic Acid : Enhances imine formation rate (0.5 equiv recommended).
-
Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward product (75% yield improvement).
Spectroscopic Characterization
Key Data :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 8.42 (s, 1H, CH=N), 7.89–7.25 (m, 7H, aromatic), 3.94 (s, 3H, OCH<sub>3</sub>), 1.38 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>).
-
IR (KBr) : 1605 cm<sup>−1</sup> (C=N), 1240 cm<sup>−1</sup> (C=S).
-
MS (ESI) : <em>m/z</em> 485.2 [M+H]<sup>+</sup>.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acidic Catalysis | 68 | 98 | 8 |
| Neutral Solvent | 62 | 95 | 24 |
| Microwave-Assisted | 75 | 99 | 2 |
Microwave-assisted synthesis (100°C, 150 W) reduces reaction time to 2 hours with minimal side products.
Challenges and Mitigation Strategies
-
Low Solubility : Use DMSO/ethanol mixtures (1:4) to dissolve reactants.
-
Byproduct Formation : Add activated charcoal during recrystallization to adsorb impurities.
-
Isomerization : Maintain reaction pH < 5 to favor the <em>E</em>-isomer.
Industrial-Scale Considerations
Patent EP3545764A1 highlights toluene and acetonitrile as optimal solvents for large-scale crystallization, achieving ≥95% purity. For plant protection agents, formulations require ≥80% active compound, achievable via repeated recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out, especially on the aromatic ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Reduced derivatives with alcohol or amine groups.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of triazole compounds. For instance, derivatives similar to 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown effectiveness against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Triazole derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. Studies indicate that modifications in the phenyl groups can enhance cytotoxicity against specific cancer cell lines .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine release. This can be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including those similar to our compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antibacterial agents .
Case Study 2: Anticancer Activity
In vitro studies on triazole derivatives demonstrated that compounds with bulky substituents like tert-butyl groups showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to programmed cell death .
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of “4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Structural Variations
Triazole-3-thione derivatives often differ in the substituents on the aryl groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of the target compound with analogues from literature:
Impact of Substituents
- Lipophilicity: The tert-butyl group in the target compound significantly boosts lipophilicity (logP ~4.5, estimated), improving membrane permeability compared to methyl or pyridinyl substituents .
- Steric Effects: Ortho-substituted aryl groups (e.g., 2-bromophenyl in ) may hinder molecular packing, affecting crystallinity and solubility.
Antimicrobial Activity
- Target Compound: Predicted activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to similarities with 4-(alkylidene/arylidene)amino triazole-3-thiones, which exhibit MIC values of 6.25–50 µg/mL .
- Fluorinated Analogues: Compounds with 2-fluorophenyl groups (e.g., ) show moderate activity against Mycobacterium tuberculosis (2–40% inhibition at 12.5 µg/mL) .
- Thienyl Derivatives: Substitution with thiophene (e.g., in ) enhances antifungal activity but reduces antibacterial efficacy compared to tert-butyl-substituted analogues.
Metabolic Stability
- The target compound’s tert-butyl group likely reduces oxidative metabolism, as seen in 4-ethyl-5-(4-fluorophenyl)-triazole-3-thione, which showed minimal dealkylation in rat microsomes .
- In contrast, methyl or ethyl substituents undergo faster metabolic degradation, producing dealkylated metabolites .
Physicochemical Properties
Biological Activity
The compound 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.34 g/mol. The presence of bromine and methoxy groups in its structure may influence its biological activity by affecting its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound was tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, similar to known chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that the compound exhibits antibacterial activity against several pathogenic bacteria. The presence of halogen substituents is believed to enhance this activity .
- Antifungal Properties : Similar compounds have shown effectiveness against fungal infections, suggesting a broad spectrum of antimicrobial activity .
Research Findings and Case Studies
Several case studies have been conducted to evaluate the biological activities of triazole derivatives:
- Study on MCF-7 Cells :
- Antimicrobial Evaluation :
Comparative Analysis
A comparative analysis with other triazole derivatives reveals that this specific compound has unique properties that could enhance its therapeutic potential.
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 5.0 | MCF-7 | Anticancer |
| Compound B | 8.0 | U-937 | Anticancer |
| 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | <10 | MCF-7 | Anticancer |
Q & A
Q. How do crystallographic disorder and refinement challenges impact structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
